Folic Acid

food fortification thermal stability folate degradation

Folic acid (CAS 112339-32-9) delivers unmatched thermal stability—~17% loss vs 70% for 5-MTHF under heat processing—making it the only viable folate for fortified flour, baked goods, and heat-treated beverages. Its saturable DHFR-mediated reduction creates UMFA, essential for genotype-dependent folate metabolism studies. With equivalent neural tube defect prevention bioavailability (Cmax 33.4 vs 31.8 nmol/L) at significantly lower cost, it's the optimal procurement choice for large-scale clinical trials and multivitamin formulations. Choose folic acid for predictable final folate content and extended shelf life.

Molecular Formula C19H19N7O6
Molecular Weight 441.4 g/mol
CAS No. 112339-32-9
Cat. No. B050499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolic Acid
CAS112339-32-9
Synonyms.beta.-D-Allopyranose, 1,6-anhydro-2,3-di-O-methyl-4-O-(phenylmethyl)-
Molecular FormulaC19H19N7O6
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1
InChIKeyOVBPIULPVIDEAO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAlmost insoluble (NTP, 1992)
Slightly sol in methanol, less in ethanol and butanol;  insol in acetone, chloroform, ether, benzene;  relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4.
In water, 1.6 mg/L at 25 °C;  soluble up to about 1% in boiling water
0.0016 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Folic Acid (CAS 112339-32-9) Chemical Identity and Procurement Specifications


Folic acid (CAS 112339-32-9), also known as pteroylglutamic acid or vitamin B9, is a fully oxidized synthetic folate form with the molecular formula C19H19N7O6 and a molecular weight of 441.40 g/mol [1]. It is an N-acyl-amino acid that serves as the most stable and widely utilized folate source in nutritional supplementation, pharmaceutical preparations, and food fortification programs globally . Unlike reduced folate derivatives, folic acid requires enzymatic reduction via dihydrofolate reductase (DHFR) to become metabolically active, a process that is saturable and genetically influenced, creating distinct pharmacokinetic and functional differentiation from its closest alternatives [2].

Why Folic Acid (CAS 112339-32-9) Cannot Be Interchanged with Reduced Folate Analogs in Research and Formulation


Interchanging folic acid with reduced folate analogs such as (6S)-5-methyltetrahydrofolate (5-MTHF) or folinic acid (leucovorin) introduces distinct pharmacokinetic, metabolic, and stability profiles that alter experimental outcomes and product performance [1]. Folic acid exhibits significantly higher thermal and oxidative stability compared to 5-MTHF, which undergoes rapid degradation under standard processing conditions [2]. Furthermore, the requirement for DHFR-mediated reduction to 5-MTHF creates a saturable metabolic bottleneck that results in circulating unmetabolized folic acid (UMFA), a species absent following administration of reduced folate forms [3]. These differences manifest as quantifiable variations in bioavailability (up to 2.56-fold difference in AUC), metabolite accumulation patterns, and tissue distribution profiles, precluding direct substitution without experimental revalidation [4].

Quantitative Differentiation of Folic Acid (CAS 112339-32-9) Versus Reduced Folate Comparators


Folic Acid Demonstrates Superior Thermal Stability Versus 5-Methyltetrahydrofolate in Food Matrices

In a direct comparative study of thermal stability across multiple liquid food matrices (milk, soymilk, starch-water, and water), folic acid exhibited markedly lower degradation compared to 5-methyltetrahydrofolate (5-MTHF) under both boiling and autoclaving conditions [1]. This differential stability is critical for industrial applications involving thermal processing.

food fortification thermal stability folate degradation

Folic Acid Yields Lower Peak Active Folate Concentrations Compared to (6S)-5-MethylTHF-2Chol

In a randomized, double-blind, crossover study comparing equimolar single oral doses of folic acid versus (6S)-5-Methyltetrahydrofolate dicholine salt [(6S)-5-MethylTHF-2Chol], the reduced folate salt produced significantly higher systemic exposure to the active folate species [1]. Folic acid requires DHFR-mediated reduction, which limits the rate of active folate appearance in circulation.

pharmacokinetics bioavailability folate supplementation

Folic Acid Supplementation Increases Human Milk Unmetabolized Folic Acid 14-Fold Versus (6S)-5-MTHF

A randomized controlled trial in pregnant women (n=60) compared 0.6 mg/day folic acid supplementation to equimolar (6S)-5-MTHF and quantified unmetabolized folic acid (UMFA) concentrations in human milk at ~1 week postpartum [1]. Folic acid supplementation resulted in substantially higher UMFA accumulation, a finding with implications for infant exposure to non-physiological folate species.

lactation unmetabolized folic acid infant nutrition

Folic Acid Metabolites Accumulate More Slowly and Persist Longer Than Leucovorin Metabolites

A comparative pharmacokinetic study evaluated folic acid as a potential therapeutic alternative to leucovorin (folinic acid) for fluorouracil modulation in oncology [1]. The study compared plasma folate metabolite profiles following oral and intravenous administration of folic acid (25 and 125 mg/m²) versus historical leucovorin data. Folic acid produced the same active metabolite species but with distinct temporal kinetics.

oncology fluorouracil modulation folate rescue

Folic Acid Elicits Genotype-Dependent Plasma Folate Response Relative to (6S)-5-MTHF in MTHFR Polymorphism

A pharmacokinetic study comparing (6S)-5-MTHF and folic acid in women stratified by MTHFR 677C→T genotype (homozygous TT vs. wild-type CC) revealed that (6S)-5-MTHF increases plasma folate more effectively than folic acid irrespective of genotype [1]. Folic acid's requirement for MTHFR-mediated conversion creates genotype-dependent variability in its conversion efficiency.

pharmacogenomics MTHFR polymorphism personalized nutrition

Folic Acid and (6S)-5-MTHF Demonstrate Equivalent Short-Term Bioavailability Despite Distinct Metabolic Pathways

A double-blind, crossover study in men (n=13) compared the short-term (0–10 hour) bioavailability of single 500 μg oral doses of folic acid and (6S)-5-MTHF by measuring plasma folate response curves [1]. Despite requiring DHFR-mediated reduction, folic acid produced a plasma folate response that did not differ significantly from the pre-reduced comparator over this acute time window.

bioavailability equivalence folate supplementation short-term kinetics

Folic Acid (CAS 112339-32-9) Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Thermally Processed Food Fortification and Shelf-Stable Nutraceutical Manufacturing

Folic acid's superior thermal stability relative to reduced folate forms (approximately 17% loss versus 70% loss for 5-MTHF under boiling and autoclaving conditions [1]) makes it the preferred choice for food fortification applications involving heat processing. Procurement for fortified flour, cereals, heat-treated nutritional beverages, and baked goods should prioritize folic acid to ensure predictable final folate content and minimize overage costs. The high melting point (>195°C with decomposition) and relative resistance to oxidative degradation further support its selection for products requiring extended shelf life under ambient storage conditions.

Perinatal Folate Supplementation Research Requiring Baseline-Equivalent Bioavailability

For clinical studies and nutritional product development focused on neural tube defect prevention and maternal folate status, folic acid provides short-term bioavailability equivalent to (6S)-5-MTHF (Cmax 33.4 vs. 31.8 nmol/L, P=0.7 [2]) while offering substantial cost advantages and established regulatory acceptance. Researchers investigating genotype-dependent folate metabolism or UMFA accumulation in maternal-infant dyads [3] should specifically procure both folic acid and reduced folate comparators to enable head-to-head analysis, as substitution between forms will confound interpretation of outcomes related to MTHFR polymorphisms or circulating UMFA levels.

Oncology Research Evaluating Sustained Folate Metabolite Exposure for Fluorouracil Modulation

Folic acid's distinct pharmacokinetic profile—characterized by slower accumulation and prolonged persistence of active reduced folate metabolites compared to leucovorin [4]—supports its investigation as an alternative modulating agent in fluorouracil-based chemotherapy regimens. Procurement of high-purity folic acid (CAS 112339-32-9) meeting pharmaceutical-grade specifications is indicated for oncology research protocols exploring sustained folate metabolite exposure as a potential therapeutic strategy, while leucovorin (folinic acid) remains the standard comparator for immediate DHFR bypass applications such as methotrexate rescue.

Low-Cost, High-Volume Folate Supplementation Programs Not Requiring Immediate Active Folate Elevation

For public health supplementation programs, large-scale clinical trials, and commercial multivitamin formulations where rapid attainment of peak active folate levels is not the primary endpoint, folic acid's proven efficacy at raising red blood cell folate concentrations to levels protective against neural tube defects, combined with its established safety profile, high stability, and low cost per dose, makes it the optimal procurement choice. The 1.64-fold lower total folate iAUC compared to (6S)-5-MethylTHF-2Chol [5] is acceptable when sustained, long-term folate status improvement rather than acute pharmacokinetic performance is the clinical objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Folic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.